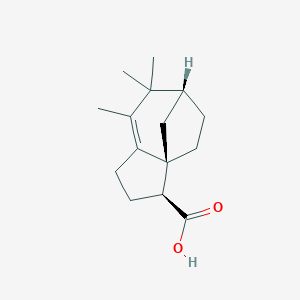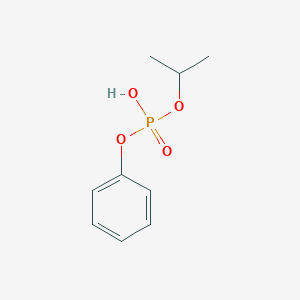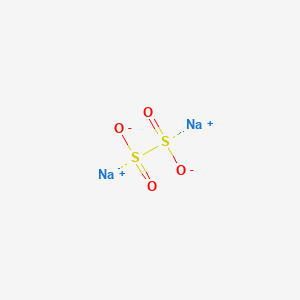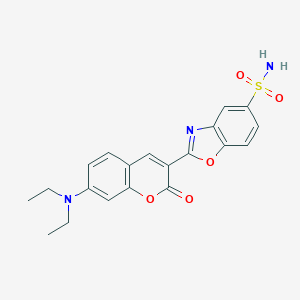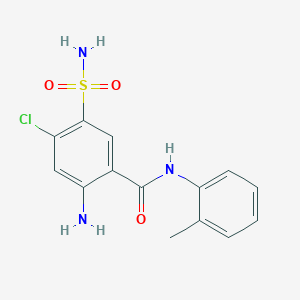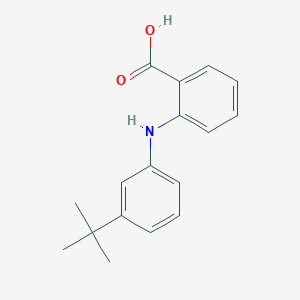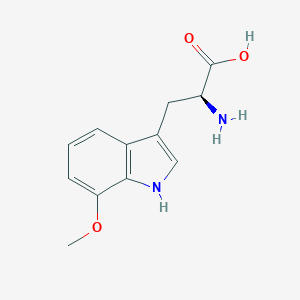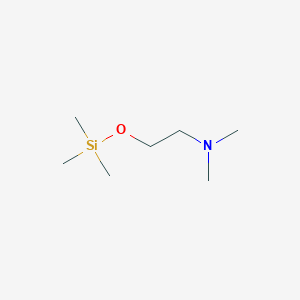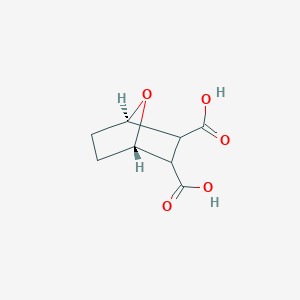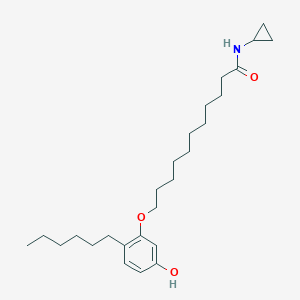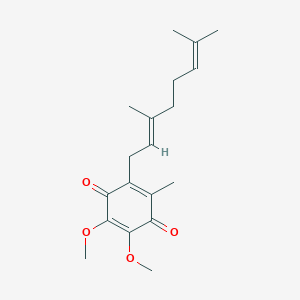
Isotiocianato de 2-clorobencilo
Descripción general
Descripción
2-Chlorobenzyl isothiocyanate (2-CBI) is an organic compound commonly used in a variety of scientific research applications. It is a colorless liquid that is soluble in water, alcohol, and other organic solvents. 2-CBI has a wide range of applications in the laboratory, including as an alkylating agent, a reagent in organic synthesis, and a reagent for the determination of biological activity. 2-CBI is also known to act as a substrate for various enzymes and is used in biochemical studies.
Aplicaciones Científicas De Investigación
Potencial anticancerígeno
Isotiocianato de 2-clorobencilo: ha sido estudiado por sus propiedades anticancerígenas. Los isotiocianatos, en general, han mostrado promesa en la prevención del cáncer debido a su capacidad para modular el metabolismo de los carcinógenos y las vías de desintoxicación . Pueden inhibir la proliferación de células cancerosas e inducir la apoptosis, lo que los convierte en posibles candidatos para agentes quimiopreventivos.
Aplicaciones antiinflamatorias
Los efectos antiinflamatorios del compuesto son significativos en el contexto de las enfermedades crónicas. Potencialmente puede inhibir las vías proinflamatorias, reduciendo así el riesgo de enfermedades en las que la inflamación juega un papel clave .
Propiedades antioxidantes
Como antioxidante, This compound podría ayudar a neutralizar los radicales libres, protegiendo así las células del estrés oxidativo, que está implicado en el envejecimiento y varias enfermedades degenerativas .
Efectos antidiabéticos
Las investigaciones han sugerido que los isotiocianatos pueden tener propiedades antidiabéticas mejorando la sensibilidad a la insulina y reduciendo los niveles de glucosa en sangre, lo que podría ser aplicable también al This compound .
Usos analgésicos
Las propiedades analgésicas de los isotiocianatos podrían aprovecharse en el manejo del dolor, particularmente en afecciones como el dolor neuropático donde los tratamientos convencionales a menudo son inadecuados .
Efectos cardioprotectores
Existe un potencial para que This compound exhiba efectos cardioprotectores, posiblemente al reducir el estrés oxidativo y la inflamación, que son factores de riesgo para las enfermedades cardiovasculares .
Aplicaciones neuroprotectoras
Los isotiocianatos se han explorado por sus efectos neuroprotectores, lo que podría convertir al This compound en un candidato para el tratamiento de trastornos neurodegenerativos .
Regulación tiroidea
La capacidad de los isotiocianatos para regular la función de la glándula tiroides sugiere que el This compound podría utilizarse en el manejo de trastornos relacionados con la tiroides .
Mecanismo De Acción
Target of Action
2-Chlorobenzyl isothiocyanate, like other isothiocyanates (ITCs), has been shown to interact with a variety of intracellular targets. These include cytochrome P450 (CYP) enzymes , proteins involved in antioxidant response , tumorigenesis , apoptosis , cell cycle , and metastasis . These targets play crucial roles in cellular function and regulation, and their modulation can have significant effects on cell behavior.
Mode of Action
ITCs, including 2-Chlorobenzyl isothiocyanate, exert their effects through several mechanisms. They can inhibit CYP enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), inhibit macrophage migration inhibitory factor (MIF), inhibit microtubule polymerization, and inhibit metastasis . These interactions result in changes to cellular function and can lead to the prevention of tumorigenesis and metastasis.
Biochemical Pathways
ITCs are derived from the enzymatic hydrolysis of glucosinolates (GSLs). Inside the body, ITCs are metabolized by the mercapturic acid pathway, which includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation . This metabolic process can affect various biochemical pathways and their downstream effects, including those involved in chemoprevention .
Pharmacokinetics
This pathway involves the conjugation of ITCs with glutathione (GSH), followed by enzymatic degradation and N-acetylation . These processes can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 2-Chlorobenzyl isothiocyanate’s action are diverse, given its interaction with multiple targets. It can lead to the inhibition of tumorigenesis, induction of apoptosis, modulation of cell cycle regulators, and inhibition of metastasis . These effects contribute to its potential chemopreventive properties.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-Chlorobenzyl isothiocyanate, like other ITCs, governs many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis
Cellular Effects
ITCs have been shown to inhibit the growth of several types of cultured human cancer cells . They can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Molecular Mechanism
It is known that ITCs are metabolized by the mercapturic acid pathway which includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation .
Temporal Effects in Laboratory Settings
It is known that ITCs can result in a time- and concentration-dependent inhibition on cell proliferation .
Dosage Effects in Animal Models
It is known that dietary phenethyl isothiocyanate (PEITC), a type of ITC, reduced tumor size when given simultaneously with a carcinogen .
Metabolic Pathways
2-Chlorobenzyl isothiocyanate, like other ITCs, is involved in the mercapturic acid pathway . This pathway includes the conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation .
Transport and Distribution
It is known that ITCs enter cells in a dose- and time-dependent manner .
Subcellular Localization
Propiedades
IUPAC Name |
1-chloro-2-(isothiocyanatomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVDNJDSLXQPAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=C=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172380 | |
| Record name | Isothiocyanic acid, o-chlorobenzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18967-44-7 | |
| Record name | 1-Chloro-2-(isothiocyanatomethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18967-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isothiocyanic acid, o-chlorobenzyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018967447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorobenzyl isothiocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isothiocyanic acid, o-chlorobenzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18967-44-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROBENZYL ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JLA99K9EB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

